1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine
Description
Properties
IUPAC Name |
7-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]oxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O3S2/c1-8-4-11(19-13(17-8)15-7-16-19)22-9-5-18(6-9)24(20,21)12-3-2-10(14)23-12/h2-4,7,9H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXYLEPNMIFUJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula. It consists of a sulfonyl group attached to a thiophene ring and an azetidine core, with a triazolopyrimidine moiety contributing to its biological profile. The presence of the chlorothiophenyl and methyltriazole groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this azetidine derivative exhibit significant antimicrobial properties. A study focusing on related sulfonamide compounds demonstrated their efficacy against various bacterial strains, suggesting that the sulfonyl group may enhance antimicrobial activity through specific interactions with bacterial enzymes or receptors.
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound have shown promising results. In vitro assays revealed that it can inhibit the proliferation of several cancer cell lines. Mechanistic studies suggest that this may be due to the induction of apoptosis and cell cycle arrest, possibly mediated through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes implicated in disease processes. For instance, it has shown inhibitory activity against certain kinases involved in cancer signaling pathways. This inhibition could lead to the suppression of tumor growth and metastasis.
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial properties of various derivatives of azetidine, including the compound . The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL, demonstrating its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). The findings suggested a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of treatment. Further analysis revealed that the compound induced apoptosis as evidenced by increased caspase-3 activity.
Research Findings Summary Table
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds with azetidine structures. For instance, a related azetidinone with a sulfonamide structure demonstrated significant antitumor activity against various human cancer cell lines, indicating that modifications in the azetidine framework can yield promising anticancer agents .
Anti-inflammatory Properties
Compounds containing thiophene and sulfonamide functionalities have been investigated for their anti-inflammatory effects. Research has shown that similar structures can inhibit key inflammatory pathways, suggesting that 1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine may possess similar properties warranting further exploration .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR and LC-MS are crucial for confirming the structure and purity of the synthesized compound. These methods ensure that the desired chemical properties are retained throughout the synthesis process.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents on the thiophene and triazolo-pyrimidine rings can significantly impact its pharmacological profile. Comparative studies with related compounds have shown that specific modifications can enhance potency and selectivity towards biological targets.
Case Studies
Several case studies illustrate the applications of compounds similar to 1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer | The compound exhibited IC50 values in low micromolar range against breast cancer cell lines. |
| Study 2 | Anti-inflammatory | Demonstrated inhibition of TNF-alpha production in macrophages, suggesting potential for treating inflammatory diseases. |
| Study 3 | Antimicrobial | Showed activity against Gram-positive bacteria, indicating broad-spectrum antimicrobial potential. |
Comparison with Similar Compounds
7-(3-Azetidinyloxy)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride (1:1)
- Structure : Shares the 5-methyl-triazolopyrimidine core and azetidine-oxygen linkage but lacks the 5-chlorothiophene sulfonyl group. Instead, it forms a hydrochloride salt.
- The hydrochloride salt may enhance crystallinity and stability compared to the free base .
N7-((5-Chlorothiophen-2-yl)methyl)-N7,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine (8e)
- Structure : Features a 5-chlorothiophene methylene group instead of a sulfonyl substituent. The triazolopyrimidine core is retained, but the azetidine ring is replaced with a dimethylamine group.
- Key Differences : The methylene linkage introduces flexibility, while the sulfonyl group in the target compound enhances rigidity and electronic effects. This substitution likely impacts metabolic stability and binding affinity .
Triazolopyrimidine Derivatives with Alternative Heterocycles
N-(4-Chlorophenethyl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (60)
- Structure : Substitutes the azetidine-sulfonyl group with a pyridinyl-chlorophenethylamine chain.
4-Hydroxy-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-2-carboxylic acid
- Structure : Incorporates a pyrrolidine ring with a carboxylic acid substituent instead of azetidine-sulfonyl.
- Key Differences : The carboxylic acid enhances hydrophilicity and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration relative to the sulfonyl group .
Sulfonyl-Containing Analogues
N-{6-[5-(Methylsulfonyl)pyridin-3-yl][1,2,4]triazolo[1,5-a]pyridin-2-yl}acetamide
- Structure : Contains a methylsulfonyl group on a pyridine ring fused to a triazolopyridine core.
- Key Differences : The pyridine-triazolopyridine scaffold differs from the triazolopyrimidine core, and the sulfonyl group is positioned on an aromatic ring rather than a thiophene. This may alter electron distribution and target selectivity .
Key Structural Features and Implications
Q & A
Q. What are the recommended synthetic routes for 1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine?
The synthesis typically involves multi-step protocols:
Azetidine Ring Preparation : React 5-chlorothiophene-2-sulfonyl chloride with azetidine in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate .
Triazolo-pyrimidine Coupling : Introduce the 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl moiety via nucleophilic substitution, leveraging the oxyazetidine group’s reactivity under anhydrous conditions (e.g., DMF, 60–80°C) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to isolate the pure compound.
Q. How can researchers characterize the compound’s purity and structural integrity?
- HPLC : Employ reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% recommended).
- NMR : Confirm regiochemistry using - and -NMR, focusing on sulfonyl (δ ~3.5–4.0 ppm) and triazolo-pyrimidine (δ ~8.5–9.0 ppm) proton environments .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine and sulfur content .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular conformation predictions?
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SHELX Refinement : Use SHELXL for high-resolution X-ray data refinement. Key steps include:
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Twinned Data : For twinned crystals, apply SHELXPRO’s twin refinement module with HKLF5 format to deconvolute overlapping reflections .
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Example Data Table :
Parameter Predicted (DFT) Experimental (XRD) S–O bond length 1.43 Å 1.45 Å Dihedral angle 87° 85°
Q. What strategies optimize reaction yields in multi-step syntheses?
- Design of Experiments (DoE) : Apply factorial design to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example:
- Central Composite Design : Optimize coupling reaction conditions (e.g., 70°C, DMF, 1.2 eq. KCO) to maximize yield (>80%) while minimizing byproducts .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track sulfonamide formation and triazolo-pyrimidine coupling in real time .
Q. How do structural modifications influence biological activity?
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Comparative SAR Analysis : Compare the target compound with analogs (e.g., 5-methyl vs. 5-methoxy triazolo-pyrimidine derivatives):
Substituent LogP IC (nM)* Target Affinity 5-Methyl 2.1 12 ± 3 Kinase A 5-Methoxy 1.8 45 ± 7 Kinase B *Data from enzyme inhibition assays . -
Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with ATP-binding pockets, focusing on sulfonyl and triazolo interactions .
Q. How can researchers address discrepancies in biochemical assay results?
- Control Experiments :
- Validate assay interference by testing the compound’s stability under assay conditions (e.g., DMSO concentration, pH 7.4 buffer).
- Use SPR (Surface Plasmon Resonance) to confirm direct target binding, ruling out false positives from aggregation artifacts .
- Data Normalization : Apply Z-factor analysis to ensure assay robustness, particularly for high-throughput screens .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
